(N,N-Diisopropylamino)diphenylphosphine
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Overview
Description
(N,N-Diisopropylamino)diphenylphosphine is an organophosphorus compound with the chemical formula C18H24NP. It is a white to pale yellow solid that is used primarily as an intermediate in the synthesis of coordination compounds and as a precursor for catalysts in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N,N-Diisopropylamino)diphenylphosphine typically involves the reaction of diphenylphosphine with diisopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(N,N-Diisopropylamino)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in various organic synthesis processes .
Scientific Research Applications
(N,N-Diisopropylamino)diphenylphosphine has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and materials science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (N,N-Diisopropylamino)diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Another organophosphorus compound with similar coordination properties but lacks the diisopropylamino group.
Diisopropylaminodichlorophosphine: A related compound with two chlorine atoms instead of phenyl groups, used in different synthetic applications.
Uniqueness
(N,N-Diisopropylamino)diphenylphosphine is unique due to its combination of the diisopropylamino group and diphenylphosphine moiety, which provides distinct steric and electronic properties. This makes it particularly effective as a ligand in coordination chemistry and as a precursor for catalysts in organic synthesis .
Properties
Molecular Formula |
C18H24NP |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-diphenylphosphanyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C18H24NP/c1-15(2)19(16(3)4)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
MALZEUFKIVJKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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